molecular formula C10H13ClF2N2O2S B7051957 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide

5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide

Cat. No.: B7051957
M. Wt: 298.74 g/mol
InChI Key: HLRYCEJVEDCWBE-UHFFFAOYSA-N
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Description

5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a sulfonamide group, a chloro group, and a difluoroethyl group

Properties

IUPAC Name

5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClF2N2O2S/c1-7(2)15(6-10(12)13)18(16,17)9-3-8(11)4-14-5-9/h3-5,7,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRYCEJVEDCWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(F)F)S(=O)(=O)C1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by the addition of an amine (in this case, 2,2-difluoroethylamine and isopropylamine).

    Chlorination: The chloro group is introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could be used in the development of drugs for treating diseases such as cancer, bacterial infections, or inflammatory conditions. Preclinical studies often focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular functions.

Molecular Targets and Pathways

    Enzymes: The compound may target enzymes involved in critical biological processes, such as kinases or proteases.

    Receptors: It could interact with cell surface receptors, altering signal transduction pathways.

    Pathways: By modulating these targets, the compound can influence various cellular pathways, such as apoptosis, cell proliferation, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,2-difluoroethyl)-2,2-dimethyl-1-pentanamine
  • 5-chloro-N-(2,2-difluoroethyl)-2-fluorobenzamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group, for instance, can enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.

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